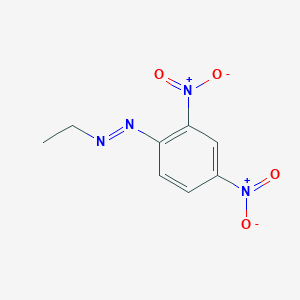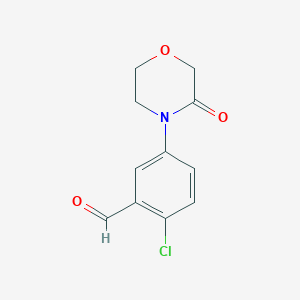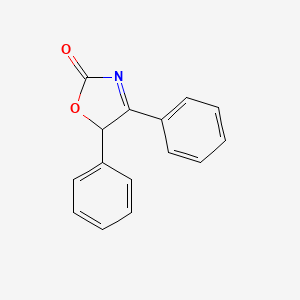
4,5-Diphenyloxazolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diphenyloxazolin-2-one is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,5-Diphenyloxazolin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-phenylglycine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the oxazolinone ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of recyclable catalysts and green chemistry principles is becoming more prevalent in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Diphenyloxazolin-2-one undergoes various chemical reactions, including:
Recyclization: Under the influence of primary amines, it can recyclize to form 1-substituted 4,5-diphenyl-4-imidazolin-2-ones.
Hydrazine Hydrate Reaction: The action of hydrazine hydrate on the oxazolinone leads to the formation of 5,6-diphenyl-1,2,3,4-tetrahydro-1,2,4-triazin-3-one.
Common Reagents and Conditions:
Primary Amines: Used in recyclization reactions.
Hydrazine Hydrate: Employed in the formation of triazinone derivatives.
Major Products:
- 1-Substituted 4,5-diphenyl-4-imidazolin-2-ones
- 5,6-Diphenyl-1,2,3,4-tetrahydro-1,2,4-triazin-3-one
Applications De Recherche Scientifique
4,5-Diphenyloxazolin-2-one has a wide range of applications in scientific research:
- Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
- Biology: Investigated for its potential as a building block in the development of biologically active molecules.
- Medicine: Explored for its antimicrobial and anticancer properties.
- Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 4,5-Diphenyloxazolin-2-one involves its ability to undergo recyclization and form various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, leading to diverse biological effects. The exact molecular targets and pathways depend on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
- 4,5-Disubstituted Pyrrolidin-2-one Derivatives: These compounds share a similar heterocyclic structure but differ in their substituents and biological activities .
- Oxazol-5-one Derivatives: These compounds have multifunctional properties, including pH sensitivity and electropolymerizability .
Uniqueness: 4,5-Diphenyloxazolin-2-one is unique due to its stability and versatility in forming various derivatives through recyclization and other reactions. Its ability to serve as a precursor for biologically active molecules sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C15H11NO2 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
4,5-diphenyl-5H-1,3-oxazol-2-one |
InChI |
InChI=1S/C15H11NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,14H |
Clé InChI |
UBARRNXCKBFUEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(=NC(=O)O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


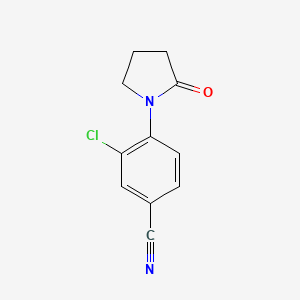

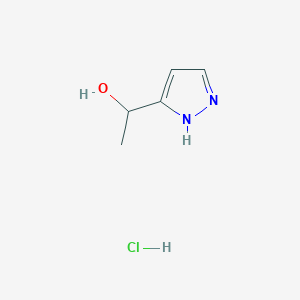
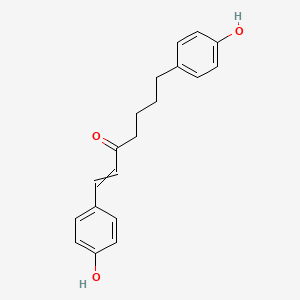


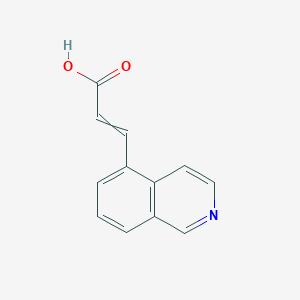

![2-[[6-[[(9R,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12435117.png)
![N-[(5-Ethylfuran-2-yl)methylidene]hydroxylamine](/img/structure/B12435125.png)


